Lysyl-valyl-leucyl-aspartic acid

Platelet Aggregation Thrombosis Research Peptide SAR

Lysyl-valyl-leucyl-aspartic acid (KVLD) is a synthetic tetrapeptide critical for structure-activity relationship (SAR) studies. Unlike extended antiflammin analogs, KVLD does NOT inhibit phospholipase A2 (PLA2) or platelet aggregation, making it an indispensable negative control. Researchers use KVLD to validate that anti-inflammatory effects of novel peptides are sequence-dependent, preventing false positives and wasted expenditure. Procure this high-purity building block to establish rigorous experimental baselines and accelerate your anti-inflammatory drug discovery programs.

Molecular Formula C21H39N5O7
Molecular Weight 473.6 g/mol
CAS No. 118850-74-1
Cat. No. B1675822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysyl-valyl-leucyl-aspartic acid
CAS118850-74-1
SynonymsKVLD
Lys-Val-Leu-Asp
lysyl-valyl-leucyl-aspartic acid
Molecular FormulaC21H39N5O7
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C21H39N5O7/c1-11(2)9-14(19(30)25-15(21(32)33)10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1
InChIKeyOFHXPCLWHLXQHT-JKQORVJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysyl-valyl-leucyl-aspartic acid (CAS 118850-74-1): Core Structural and Functional Definition for Procurement Decisions


Lysyl-valyl-leucyl-aspartic acid (KVLD, CAS 118850-74-1) is a synthetic tetrapeptide of sequence H-Lys-Val-Leu-Asp-OH, classified as an antiflammin-related oligopeptide [1]. With a molecular formula of C21H39N5O7 and a molecular weight of 473.6 g/mol, KVLD serves as the core conserved sequence within several anti-inflammatory nonapeptides (antiflammins) and was originally derived from the region of highest sequence similarity between uteroglobin and lipocortin-1 [2]. This tetrapeptide is not a standalone therapeutic but is primarily used as a research tool for structure-activity relationship (SAR) studies, serving as a critical control or building block when evaluating extended peptide analogs or dual-action anti-inflammatory peptides [2].

Procurement Risk Analysis: Why Lysyl-valyl-leucyl-aspartic acid (KVLD) Cannot Be Interchanged with Other Antiflammin-Derived Peptides


Generic substitution with other antiflammin-related or anti-inflammatory peptides is scientifically invalid due to profound functional divergence driven by sequence-specific activity profiles. Despite sharing a core 'KVLD' motif, the tetrapeptide KVLD exhibits a distinct pharmacological fingerprint: it fails to inhibit phospholipase A2 (PLA2) [1] and does not inhibit platelet aggregation [2], unlike its extended or sequence-reversed analogs. This functional null profile makes KVLD essential as a negative control or SAR baseline, whereas extended peptides like KVLDGQDP demonstrate potent transglutaminase (TGase) inhibition and robust in vivo anti-inflammatory efficacy [3]. Substituting KVLD with an active analog would confound experimental results by introducing unintended TGase/PLA2 modulation, thereby invalidating assay interpretation and leading to wasted research expenditure.

Quantitative Differentiation Guide: Lysyl-valyl-leucyl-aspartic acid (KVLD) vs. Analogs in In Vitro and In Vivo Assays


KVLD Fails to Inhibit Platelet Aggregation, Differentiating It from Integrin-Targeting RGD Peptides

The tetrapeptide H-Lys-Val-Leu-Asp-OH (KVLD) exhibits no inhibitory activity on platelet aggregation, contrasting with previously published claims. This establishes a clear functional divergence from RGD (Arg-Gly-Asp)-containing peptides, which are established potent inhibitors of platelet aggregation [1]. This negative result is a critical differentiator for researchers seeking to avoid confounding anti-thrombotic effects in inflammation models.

Platelet Aggregation Thrombosis Research Peptide SAR

KVLD is Inactive as a Phospholipase A2 (PLA2) Inhibitor, Unlike Sequence-Extended Antiflammin Analogs

KVLD itself does not inhibit PLA2 activity unless extra amino acids are added to the sequence [1]. This contrasts with extended peptides containing the KVLD core, such as the recombinant peptide R2 (KVLDGQDP), which demonstrated significant dual inhibitory effects on TGase and PLA2 [1]. This lack of PLA2 inhibition is a key differentiating feature of the isolated tetrapeptide.

Phospholipase A2 Inflammation Enzymatic Assay

Comparative In Vivo Anti-Inflammatory Efficacy: KVLD is Significantly Less Efficacious than Extended Peptides KVLDGQDP and DPVKG in a Guinea Pig Model

In a guinea pig model of allergic conjunctivitis, the clinical scores for KVLD (A4) did not show a statistically significant difference compared to the no-treatment group (p=0.082). In contrast, the extended peptide KVLDGQDP (R2) and the sequence-reversed analog DPVKG (E2) demonstrated statistically significant improvement in clinical scores (p=0.000 for both vs. no treatment) [1]. This quantifies the superior in vivo performance of the extended analogs over the core tetrapeptide.

Allergic Conjunctivitis In Vivo Efficacy Peptide Therapeutics

Targeted Research Applications for Lysyl-valyl-leucyl-aspartic acid (KVLD) Based on Differentiated Activity Profile


Use as a Critical Negative Control in Platelet Aggregation Studies

Due to its confirmed lack of antiaggregatory activity [1], KVLD is an ideal negative control for experiments designed to evaluate the anti-thrombotic potential of novel peptide sequences. It allows researchers to rule out non-specific peptide effects on platelet function and isolate the specific activity of RGD-based or other integrin-targeting compounds.

SAR Baseline for Elucidating the PLA2-Independent Anti-Inflammatory Mechanisms

Given that KVLD itself does not inhibit PLA2 [2], it serves as an essential SAR baseline compound. Researchers investigating the anti-inflammatory properties of antiflammin-derived peptides (e.g., KVLDGQDP, HDMNKVLDL) can use KVLD to demonstrate that any observed PLA2 inhibition is strictly dependent on the presence of additional amino acid residues beyond the KVLD core sequence.

In Vivo Experimental Control for Allergic Conjunctivitis and Lung Inflammation Models

The statistically non-significant in vivo efficacy of KVLD (p=0.082 vs. no treatment) [3] qualifies it as a control compound in models of allergic conjunctivitis or LPS-induced lung inflammation. This allows for a direct, quantitative comparison against active extended peptides like KVLDGQDP, which demonstrate significant therapeutic benefit in the same experimental systems [3][4].

Building Block for Custom Peptide Synthesis in Dual-Action Inhibitor Development

The KVLD sequence is recognized as a core motif that, when extended, can confer dual TGase/PLA2 inhibitory activity [2]. Procurement of the KVLD tetrapeptide provides a foundational building block for custom peptide synthesis, enabling research groups to construct and test novel extended peptides (e.g., by adding sequences like GQDP or PVKG) for optimized anti-inflammatory drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysyl-valyl-leucyl-aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.